molecular formula C13H13NO2S B2634175 4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride CAS No. 881441-17-4

4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B2634175
CAS No.: 881441-17-4
M. Wt: 247.31
InChI Key: JHQXASBGCGEOFX-UHFFFAOYSA-N
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Description

4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride is a chemical compound with the molecular formula C13H13NO2S·HCl It is known for its unique structure, which includes a benzoic acid moiety linked to a thienylmethyl group via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The reaction begins with the formation of the aminomethyl intermediate by reacting 3-thienylmethylamine with formaldehyde under acidic conditions.

    Coupling with Benzoic Acid: The aminomethyl intermediate is then coupled with benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienylmethyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[(3-Thienylmethyl)amino]methyl}benzoic acid: The free acid form without the hydrochloride salt.

    3-Thienylmethylamine: The amine precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride is unique due to its specific combination of a thienylmethyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-[(thiophen-3-ylmethylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c15-13(16)12-3-1-10(2-4-12)7-14-8-11-5-6-17-9-11;/h1-6,9,14H,7-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOYJALWBBHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CSC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388165
Record name 4-{[(3-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881441-17-4
Record name 4-{[(3-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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